Flavovirin

Natural Product Chemistry Antifungal Drug Discovery Chemotaxonomy

Flavovirin (CAS 124412-59-5, molecular formula C₂₁H₃₇NO₅) is a naturally occurring antifungal antibiotic first isolated from the pyrenomycete fungus Melanconis flavovirens. Its full chemical structure was determined as 2-amino-2-hydroxymethyl-3,4-trans-epoxy-14-oxo-eicos-trans-6-enoic acid, classifying it as a chiral epoxy-amino acid derivative with a long-chain unsaturated ketone moiety.

Molecular Formula C21H37NO5
Molecular Weight 383.5 g/mol
CAS No. 124412-59-5
Cat. No. B053347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavovirin
CAS124412-59-5
SynonymsFlavovirin
Molecular FormulaC21H37NO5
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCC=CCC1C(O1)C(CO)(C(=O)O)N
InChIInChI=1S/C21H37NO5/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18-19(27-18)21(22,16-23)20(25)26/h9,12,18-19,23H,2-8,10-11,13-16,22H2,1H3,(H,25,26)/b12-9+
InChIKeyXWLAEUYYVDDBEK-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavovirin (CAS 124412-59-5): A Structurally Distinct Fungal Epoxy-Amino Acid Antifungal Antibiotic


Flavovirin (CAS 124412-59-5, molecular formula C₂₁H₃₇NO₅) is a naturally occurring antifungal antibiotic first isolated from the pyrenomycete fungus Melanconis flavovirens . Its full chemical structure was determined as 2-amino-2-hydroxymethyl-3,4-trans-epoxy-14-oxo-eicos-trans-6-enoic acid, classifying it as a chiral epoxy-amino acid derivative with a long-chain unsaturated ketone moiety . Flavovirin was discovered as one of two antifungal principles produced simultaneously by M. flavovirens, the other being identified as the sphingosine-analog antibiotic myriocin (thermozymocidin) . The compound has subsequently been re-isolated from Gloeosporium minus alongside myriocin, confirming its occurrence across taxonomically distinct fungal genera . Unlike the extensively studied myriocin, which acts via serine palmitoyltransferase (SPT) inhibition, flavovirin's molecular target and mechanism of action remain undefined in the published literature .

Why Myriocin, Azoles, or Other In-Class Antifungals Cannot Replace Flavovirin in Research and Screening Programs


Flavovirin occupies a distinct chemical space that cannot be recapitulated by its co-metabolite myriocin or by clinically established azole and polyene antifungals. Structurally, flavovirin features a trans-epoxide ring, a primary amine, a hydroxymethyl group, and an α,β-unsaturated ketone within a C₂₀ eicosanoid backbone , whereas myriocin (thermozymocidin) is a sphingosine analog with a 3,4-dihydroxy substitution pattern lacking the epoxide . This structural divergence translates into functionally distinct biological profiles: the original characterization reported that flavovirin exerts strong activity against yeasts but only moderate activity against filamentous fungi , a pattern that is qualitatively different from the broad-spectrum anti-Candida activity documented for myriocin (MIC 0.016–4 µg/mL) . Furthermore, flavovirin's mechanism of action has not been elucidated and is unlikely to involve SPT inhibition, the well-established target of myriocin . For researchers investigating structure-activity relationships among fungal epoxy-amino acid metabolites, for screening programs targeting yeast-specific pathogens with reduced filamentous-fungus collateral effects, or for natural product dereplication requiring authentic flavovirin as an analytical standard, substitution with myriocin or synthetic azoles introduces confounding variables that undermine experimental validity .

Flavovirin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Evidence Dimension 1: Structural Scaffold Class Differentiation — Epoxy-Amino Acid vs. Sphingosine Analog

Flavovirin is classified as a trans-epoxy-amino acid with an α,β-unsaturated ketone-bearing C₂₀ eicosanoid chain . Its co-metabolite myriocin (thermozymocidin) is a sphingosine analog possessing a 3,4-dihydroxy substitution and lacking the epoxide functionality . The presence of the epoxide ring in flavovirin introduces a reactive electrophilic center absent in myriocin, which may confer distinct covalent-binding capacity or susceptibility to epoxide hydrolase-mediated metabolism . This structural difference is further validated by the differential NMR spectroscopic signatures: flavovirin displays characteristic epoxide proton signals in ¹H NMR distinct from the diol pattern of myriocin .

Natural Product Chemistry Antifungal Drug Discovery Chemotaxonomy

Evidence Dimension 2: Differential Antifungal Spectrum — Yeast-Selective vs. Broad-Spectrum Activity

The original characterization of flavovirin established a qualitatively distinct antifungal spectrum: strong activity against yeasts with only moderate effectivity against filamentous fungi . This profile contrasts with the co-produced myriocin and with conventional azole antifungals, which typically show either broad-spectrum or filamentous-fungus-biased activity. Myriocin, by comparison, has been quantitatively characterized in multiple independent studies and exhibits potent, broad-spectrum anti-Candida activity (MIC range: 0.016–4 µg/mL) across drug-resistant C. auris and C. albicans strains, without a reported yeast-versus-mold selectivity differential . While numerical MIC values for flavovirin have not been published in the accessible literature, the qualitative selectivity differential represents a testable hypothesis for screening programs and a functional differentiation criterion.

Antifungal Susceptibility Testing Yeast Pathogens Filamentous Fungi

Evidence Dimension 3: Biosynthetic Context and Co-Production — Unique Chemotype Resolution Requirement

Flavovirin and myriocin are co-produced by the same fungal strain (M. flavovirens) and co-occur in at least one additional species (Gloeosporium minus) . Their co-elution during initial fractionation and the requirement for chromatographic resolution to obtain each in pure form are documented in the primary isolation paper . This co-production creates a practical necessity for authentic flavovirin reference material: without a verified flavovirin standard, chromatographic peaks may be misassigned to myriocin, leading to inaccurate bioactivity attribution. The co-occurrence pattern also provides a unique experimental system for comparative studies of two structurally divergent antifungals produced by the same biosynthetic machinery.

Fungal Secondary Metabolism Natural Product Isolation Analytical Chemistry

Evidence Dimension 4: Physicochemical Property Differentiation — Solubility, Stability, and Formulation Considerations

Flavovirin's physicochemical profile, inferred from its structure and limited reported data, differs materially from myriocin. Flavovirin possesses both a free carboxylic acid (pKa ~2–3, predicted) and a primary amine (pKa ~9–10, predicted), conferring zwitterionic character at physiological pH, whereas myriocin's additional hydroxyl groups increase its overall hydrophilicity . Computed properties indicate flavovirin has a density of 1.098 g/cm³, a boiling point of 587 °C at 760 mmHg, and a predicted polar surface area (PSA) of 113.15 Ų . The epoxide ring in flavovirin introduces potential acid-lability and nucleophile-sensitivity not present in myriocin, with implications for storage conditions, solvent selection, and compound stability in DMSO stock solutions.

Pre-formulation Physicochemical Characterization Compound Management

Evidence Dimension 5: Mechanism-of-Action Orthogonality — Non-SPT Target Antifungal

Myriocin's mechanism is firmly established as a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis . Flavovirin's mechanism of action has not been determined and is explicitly noted as undefined in the primary literature . However, the absence of the sphingosine-like 3,4-diol pharmacophore in flavovirin makes it structurally incapable of mimicking the SPT substrate sphinganine, strongly suggesting an SPT-independent mechanism . This mechanistic orthogonality is functionally significant: myriocin's SPT inhibition produces immunosuppressive effects (it is the parent compound of fingolimod/FTY720) , limiting its therapeutic antifungal potential, whereas flavovirin's distinct scaffold may bypass immunosuppressive liabilities.

Mode of Action Serine Palmitoyltransferase Sphingolipid Biosynthesis

High-Value Application Scenarios for Flavovirin (CAS 124412-59-5) in Research and Development


Scenario 1: Natural Product Dereplication and Authentic Standard for Fungal Extract Screening

Flavovirin serves as an essential authentic reference standard for laboratories screening pyrenomycete or Gloeosporium extracts. Because flavovirin co-occurs with myriocin in both M. flavovirens and G. minus , HPLC-UV or LC-MS-based dereplication without a flavovirin standard risks misassigning flavovirin peaks to myriocin. Procurement of high-purity flavovirin (≥95%) enables accurate retention time indexing, mass spectral library construction, and confident exclusion of this known compound during bioactivity-guided fractionation, preventing costly rediscovery efforts.

Scenario 2: Structure-Activity Relationship (SAR) Studies on Fungal Epoxy-Amino Acid Antifungals

Flavovirin's unique epoxy-amino acid scaffold, featuring a trans-epoxide, α-amino-α-hydroxymethyl terminus, and unsaturated ketone , provides a distinct chemotype for SAR exploration orthogonal to the sphingosine analog class (myriocin, fingolimod). Researchers can systematically probe the contribution of the epoxide electrophile, the unsaturated ketone Michael acceptor, and the amino acid head group to antifungal activity, selectivity, and mammalian cytotoxicity. Comparative SAR with myriocin, which lacks the epoxide, may reveal pharmacophoric elements that drive yeast-versus-filamentous fungus selectivity.

Scenario 3: Yeast-Selective Antifungal Probe Development

Flavovirin's reported strong anti-yeast activity with moderate anti-filamentous-fungus activity positions it as a candidate probe molecule for dissecting differential susceptibility mechanisms between yeast-form pathogens (Candida spp., Cryptococcus spp., Saccharomyces cerevisiae model) and filamentous fungi (Aspergillus spp., Fusarium spp.). Procurement of flavovirin enables minimum inhibitory concentration (MIC) determination against standardized strain panels (e.g., CLSI M27/M38), generating the quantitative comparative data currently absent from the literature. Such selectivity profiling is of particular value given the rising incidence of non-albicans Candida and multidrug-resistant C. auris infections where current azole and echinocandin therapies are compromised .

Scenario 4: Target Identification and Mechanism-of-Action Deconvolution Studies

With its mechanism of action entirely uncharacterized and its scaffold structurally incompatible with SPT inhibition , flavovirin presents a high-value opportunity for target deconvolution. Chemoproteomic approaches (e.g., activity-based protein profiling leveraging the epoxide electrophile), resistance mutant selection in S. cerevisiae or C. albicans, and transcriptomic profiling can be pursued using pure flavovirin. Identification of flavovirin's molecular target(s) may reveal a novel antifungal vulnerability class, with significant implications for next-generation antifungal drug discovery. The compound's co-production with the well-characterized myriocin in the same fungal host further provides a built-in biological comparator for these studies .

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